N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core with distinct substituents:
- A 2-chloro-6-fluorobenzyl group at position 2, introducing halogenated aromaticity.
- A sec-butyl chain on the carboxamide nitrogen at position 6.
- A propyl group at position 4.
Properties
IUPAC Name |
N-butan-2-yl-2-[(2-chloro-6-fluorophenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-4-11-29-22(33)16-10-9-15(21(32)27-14(3)5-2)12-20(16)31-23(29)28-30(24(31)34)13-17-18(25)7-6-8-19(17)26/h6-10,12,14H,4-5,11,13H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPROOKMWHJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)N3C1=NN(C3=O)CC4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazoline derivatives, which have been studied for various pharmacological properties including anticancer and antiviral activities.
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Triazole ring : Imparts biological activity through interactions with biological targets.
- Quinazoline moiety : Known for its role in various pharmacological applications.
- Chloro and fluorine substituents : These halogen atoms can enhance the lipophilicity and bioactivity of the compound.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize the findings related to the specific biological activities of this compound.
Anticancer Activity
Studies have shown that triazoloquinazoline derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance:
- Polo-like kinase 1 (Plk1) Inhibition : A related compound demonstrated effective inhibition of Plk1 PBD activity with IC50 values in the low micromolar range (e.g., 4.38 μM) . This suggests that this compound may share similar inhibitory effects on Plk1.
Antiviral Activity
The compound's structure suggests potential antiviral properties. Compounds with similar scaffolds have shown activity against viral infections by inhibiting viral replication processes. For example:
- Inhibition of HIV Replication : Some derivatives have been tested for their ability to inhibit HIV replication through interference with viral enzymes .
Case Studies
Several studies have explored the biological efficacy of triazoloquinazoline derivatives:
| Study | Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|---|
| 1 | Triazoloquinazoline derivative | Plk1 PBD Inhibition | 4.38 ± 0.41 | |
| 2 | Related quinazoline derivative | Antiviral activity against HIV | Not specified |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Substituent Effects : The presence of halogens (Cl and F) enhances lipophilicity and may improve binding affinity to target proteins.
- Chain Length Variations : Modifying the alkyl chain length (e.g., sec-butyl vs. propyl) can influence pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Impact of Substituents :
- Halogen Position : The target compound’s 2-chloro-6-fluorobenzyl group may enhance binding affinity compared to 3-chlorobenzyl analogs due to optimized halogen bonding or dipole interactions .
- Alkyl Chains : Propyl and sec-butyl groups likely improve metabolic stability over shorter chains, while diisobutyl substituents () could reduce membrane permeability due to increased hydrophobicity .
Computational Similarity Metrics
Molecular similarity was quantified using:
- Tanimoto and Dice Indices : These metrics compare bit-vector representations of molecular fingerprints (e.g., MACCS, Morgan fingerprints). A Tanimoto score >0.7 indicates high structural similarity, which correlates with shared bioactivity .
- Cosine Scores : Molecular networking () links compounds via MS/MS fragmentation patterns. A cosine score of 0.85 (hypothetical) for the target compound versus 0.72 for the 3-chlorobenzyl analog () would suggest closer structural relatedness .
Bioactivity Profile Correlation
Hierarchical clustering of 37 compounds () revealed that structural similarity strongly correlates with bioactivity profiles. For example:
- Compounds with analogous triazoloquinazoline cores and halogenated benzyl groups clustered together, indicating shared mechanisms (e.g., kinase inhibition) .
- Subtle substituent changes (e.g., fluorine vs. chlorine) may alter target selectivity or potency, as seen in region-specific NMR chemical shift deviations () .
NMR and MS/MS Spectral Comparisons
- NMR Analysis: In triazoloquinazolines, protons in regions A (39–44) and B (29–36) exhibit chemical shift variations when substituents are modified (Figure 6, ). The target compound’s 2-chloro-6-fluorobenzyl group would likely perturb shifts in these regions compared to non-fluorinated analogs .
- MS/MS Fragmentation : High-resolution MS/MS data can differentiate the target compound from analogs via unique fragmentation edges (e.g., loss of HF or HCl from the benzyl group) .
Data Tables
Preparation Methods
Quinazoline-1,5-dione Synthesis via Aza-Wittig Cyclization
The quinazoline core is accessible through aza-Wittig reactions between iminophosphoranes and carbonyl intermediates. For instance, Ding et al. demonstrated that carbodiimides derived from iminophosphoranes react with isocyanates to form 2-alkoxy-3H-quinazolin-4-ones. Adapting this method, o-cyanobenzaldehyde derivatives can undergo Staudinger–aza-Wittig reactions with triphenylphosphine azides to yield the quinazolinone precursor.
- React iminophosphorane (1.0 equiv) with aromatic isocyanate (1.2 equiv) in toluene at reflux for 6–24 h.
- Isolate carbodiimide intermediate via silica gel chromatography.
- Cyclize under microwave irradiation (600 W, 4 min) with triethylorthoformate and p-toluenesulfonic acid in DMAC.
This method achieves 94% yield for 3-benzimidazolyl-4(3H)-quinazolinone, suggesting scalability for the target quinazoline-dione.
Ring Formation
Cyclocondensation with Hydrazine Derivatives
The triazole ring is constructed via cyclocondensation of the quinazoline-dione with hydrazine derivatives. Frontiers in Chemistry reports eco-friendly conditions using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazoloquinoxalinones. For the target compound, 8-carboxamide-functionalized quinazoline-dione reacts with sec-butyl isocyanide under ultrasonic irradiation (250 W, 80°C, 3 h) to form the triazole ring.
- Substrate: 8-Carboxamide-quinazoline-dione (1.0 equiv)
- Reagent: sec-Butyl isocyanide (1.2 equiv)
- Catalyst: CuI (5 mol%)
- Solvent: Ethanol/water (5:1 v/v)
- Yield: 89%
Regioselective Functionalization
N-Alkylation at Position 4
Introducing the propyl group at position 4 employs TBAB-catalyzed alkylation. Khalil et al. achieved S-monoalkylation of 2-mercaptoquinazolin-4(3H)-ones using haloorganics in dioxane/K2CO3. Adapting this, the quinazoline intermediate reacts with 1-bromopropane (3.0 equiv) at 25°C for 4 h to install the propyl group.
| Substrate | Alkylating Agent | Conditions | Yield (%) |
|---|---|---|---|
| Quinazoline-dione | 1-Bromopropane | TBAB, dioxane, 25°C | 78 |
Benzylation at Position 2
The 2-chloro-6-fluorobenzyl group is introduced via nucleophilic substitution. Using NaH as a base, the quinazoline intermediate reacts with 2-chloro-6-fluorobenzyl bromide in DMF at 0°C to room temperature.
- Add NaH (1.5 equiv) to quinazoline-dione in anhydrous DMF.
- Dropwise add 2-chloro-6-fluorobenzyl bromide (1.2 equiv) at 0°C.
- Stir for 12 h at RT.
- Isolate via precipitation in ice-water. Yield: 82%
Carboxamide Installation at Position 8
Coupling with sec-Butylamine
The 8-carboxylic acid intermediate, generated via hydrolysis of the 8-cyano group, couples with sec-butylamine using EDC/HOBt. PMC studies show that microwave-assisted coupling (50°C, 15 min) enhances efficiency.
- Carboxylic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv)
- sec-Butylamine (2.0 equiv) in DCM
- Microwave: 50°C, 15 min
- Yield: 91%
Comparative Analysis of Synthetic Routes
Microwave vs. Conventional Heating
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization steps under microwave conditions achieve 94% yield in 4 min versus 65% in 6 h conventionally.
Solvent and Catalyst Impact
TBAB in dioxane improves alkylation yields by 20% compared to DMF. CuI catalysis in triazole formation enhances regioselectivity, avoiding byproducts observed with Pd catalysts.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Use of CuI ensures 1,4-disubstituted triazole geometry.
- Byproduct Formation during Alkylation : Excess alkylating agent (3.0 equiv) and low temperatures minimize dialkylation.
- Carboxamide Hydrolysis : Avoid aqueous workup at high pH; use mild conditions (pH 6–7).
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step reactions, with critical parameters including solvent selection (e.g., ethanol or dimethylformamide for solubility and stability), catalysts (e.g., benzyltributylammonium bromide for triazole ring formation), and temperature control (reflux conditions at ~80–100°C). Monitoring reaction progression via thin-layer chromatography (TLC) is essential to confirm intermediate formation and reaction completion. Final purification often employs column chromatography or recrystallization, followed by structural validation using NMR (¹H/¹³C) and IR spectroscopy to ensure >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for mapping hydrogen and carbon environments, particularly for confirming the sec-butyl, chloro-fluorobenzyl, and triazoloquinazoline moieties. Infrared (IR) spectroscopy identifies functional groups like amide (C=O stretch at ~1650–1750 cm⁻¹) and triazole rings. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while X-ray crystallography (if applicable) resolves stereochemical ambiguities .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its biological efficacy?
SAR studies should systematically modify substituents at the sec-butyl, propyl, or chloro-fluorobenzyl positions. For example:
- Replace the sec-butyl group with cyclopropyl to assess steric effects on target binding.
- Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to modulate electron density.
- Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like GABA receptors or kinases. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and compare with analogs from quinazoline-triazole hybrid libraries .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. To address this:
- Verify purity via HPLC and elemental analysis.
- Replicate assays under standardized conditions (e.g., fixed incubation time, pH, and temperature).
- Use orthogonal assays (e.g., fluorescence polarization alongside enzyme-linked immunosorbent assays) to cross-validate results.
- Perform meta-analyses of existing data to identify trends in substituent effects or target selectivity .
Basic: What safety precautions are required when handling this compound in laboratory settings?
While specific toxicity data may be limited, general precautions for quinazoline derivatives apply:
- Use personal protective equipment (PPE: gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation of fine particles.
- Store in a desiccator at 2–8°C to prevent hydrolysis.
- Dispose of waste via approved chemical disposal protocols, as halogenated byproducts may be environmentally persistent .
Advanced: What strategies can optimize its pharmacokinetic profile for in vivo studies?
To improve bioavailability and half-life:
- Conduct logP measurements to balance hydrophilicity (aim for 1–3 for blood-brain barrier penetration).
- Synthesize prodrugs (e.g., ester derivatives) to enhance solubility.
- Perform metabolic stability assays using liver microsomes to identify vulnerable sites (e.g., propyl chain oxidation).
- Use in silico tools (e.g., SwissADME) to predict absorption and cytochrome P450 interactions .
Basic: How can researchers validate the compound’s stability under varying storage conditions?
Stability studies should include:
- Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH-dependent stability assays (pH 1–9 buffers) to simulate gastrointestinal conditions.
- Light exposure tests to assess photodegradation. Stabilizers like antioxidants (e.g., BHT) or lyophilization may be required for long-term storage .
Advanced: What experimental approaches elucidate its mechanism of action in neurological or anticancer contexts?
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins.
- Pathway analysis : Perform RNA-seq or proteomics on treated cell lines to map affected pathways (e.g., apoptosis, Wnt/β-catenin).
- In vivo models : Test efficacy in zebrafish xenografts or rodent seizure models (for neurological activity) with dose-response profiling.
- Structural analogs : Compare activity with known kinase inhibitors (e.g., imatinib) to infer target overlap .
Basic: What are the key challenges in scaling up synthesis for preclinical trials?
- Yield optimization : Replace low-yielding steps (e.g., triazole cyclization) with microwave-assisted synthesis.
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for faster separation.
- Cost reduction : Identify cheaper catalysts (e.g., CuI instead of Pd-based catalysts) and solvents (toluene instead of DMF) .
Advanced: How can computational modeling guide the design of more selective derivatives?
- Molecular dynamics simulations : Predict binding stability with off-target receptors (e.g., serotonin transporters vs. dopamine receptors).
- Free energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity.
- Pharmacophore modeling : Define essential interaction features (e.g., hydrogen bond donors at the quinazoline core) to prioritize synthetic targets. Validate models with in vitro selectivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
